molecular formula C20H24N4O B11178168 1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11178168
M. Wt: 336.4 g/mol
InChI Key: MRCOSJHVHBFRRE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and triazine. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an acid catalyst.

    Introduction of Triazine Ring: The triazine ring is introduced by reacting the benzimidazole derivative with cyanuric chloride under basic conditions.

    Substitution Reactions: The final compound is obtained by substituting the triazine ring with benzyl and 3-methoxypropyl groups using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated compounds, alkylating agents; reactions are often conducted in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer activities. It may inhibit the growth of various bacterial and cancer cell lines.

    Medicine: Explored as a potential drug candidate for treating infections and cancer. Its enzyme inhibition properties make it a candidate for developing enzyme inhibitors.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-substituted benzimidazoles share structural similarities and exhibit similar biological activities.

    Triazine Derivatives: Compounds such as cyanuric chloride and melamine have triazine rings and are used in various chemical applications.

Uniqueness: 1-Benzyl-3-(3-methoxypropyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its combined benzimidazole and triazine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

1-benzyl-3-(3-methoxypropyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C20H24N4O/c1-25-13-7-12-22-15-23(14-17-8-3-2-4-9-17)20-21-18-10-5-6-11-19(18)24(20)16-22/h2-6,8-11H,7,12-16H2,1H3

InChI Key

MRCOSJHVHBFRRE-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CC=C4

Origin of Product

United States

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